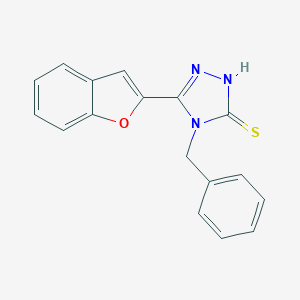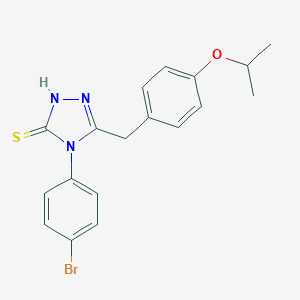![molecular formula C20H21NO3 B462877 1-[2-(4-isopropoxiphenoxi)etil]-1H-indol-3-carbaldehído CAS No. 445407-37-4](/img/structure/B462877.png)
1-[2-(4-isopropoxiphenoxi)etil]-1H-indol-3-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde , has a molecular formula of C20H21NO3 and a molecular weight of 323.4 g/mol .
Synthesis Analysis
The synthesis of similar compounds, such as 1H-Indole-3-carboxaldehyde derivatives, involves the use of precursors that undergo C–C and C–N coupling reactions and reductions . These derivatives are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives .Mecanismo De Acción
The mechanism of action of 1-{2-[4-(propan-2-yloxy)phenoxy]ethyl}-1H-indole-3-carbaldehyde involves the inhibition of various enzymes and proteins that are involved in disease development. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, it has been found to inhibit the activity of protein kinase C (PKC), which is involved in the development of cancer and other diseases.
Biochemical and Physiological Effects:
1-{2-[4-(propan-2-yloxy)phenoxy]ethyl}-1H-indole-3-carbaldehyde has been found to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the process of programmed cell death. In addition, this compound has been found to inhibit the activity of HDACs, which can lead to changes in gene expression and regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-{2-[4-(propan-2-yloxy)phenoxy]ethyl}-1H-indole-3-carbaldehyde in lab experiments is its ability to inhibit the activity of various enzymes and proteins that are involved in disease development. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues.
Direcciones Futuras
There are several future directions for the study of 1-{2-[4-(propan-2-yloxy)phenoxy]ethyl}-1H-indole-3-carbaldehyde. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is the study of the mechanism of action of this compound in more detail, which can provide insights into its potential therapeutic applications. Finally, further research is needed to investigate the potential toxicity of this compound and its effects on cell viability and tissue function.
Métodos De Síntesis
The synthesis of 1-{2-[4-(propan-2-yloxy)phenoxy]ethyl}-1H-indole-3-carbaldehyde involves the reaction of 3-bromo-1H-indole with 4-(propan-2-yloxy)phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with formaldehyde to yield the final compound.
Aplicaciones Científicas De Investigación
He realizado una búsqueda sobre las aplicaciones de investigación científica de “1-[2-(4-isopropoxiphenoxi)etil]-1H-indol-3-carbaldehído”, pero parece que hay información limitada disponible sobre las aplicaciones únicas de este compuesto específico.
Sin embargo, los derivados del indol, en general, se han estudiado por su potencial biológico, incluida la actividad antituberculosa y como compuestos biológicamente activos para tratar diversos trastornos y enfermedades .
Propiedades
IUPAC Name |
1-[2-(4-propan-2-yloxyphenoxy)ethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-15(2)24-18-9-7-17(8-10-18)23-12-11-21-13-16(14-22)19-5-3-4-6-20(19)21/h3-10,13-15H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHWAJVXIUNOQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B462796.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B462819.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-N'-(2-naphthoyl)thiourea](/img/structure/B462821.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B462828.png)
![Methyl 1-[2-(4-methylanilino)-2-oxoethyl]indole-3-carboxylate](/img/structure/B462909.png)
![N-(2-furylmethyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B462939.png)
![6,6-dimethyl-3-phenyl-2-(propylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B462964.png)
![3-[(4-methoxyphenyl)methyl]-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B462969.png)
![1-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B462974.png)
![2-phenacylsulfanyl-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B462975.png)
![2,5,7-Trimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B462980.png)


![N-Cyclohexyl-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B462996.png)